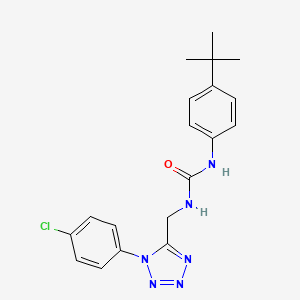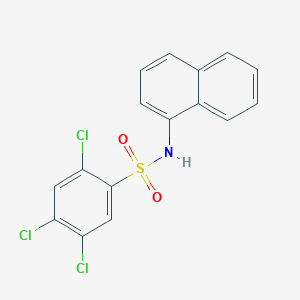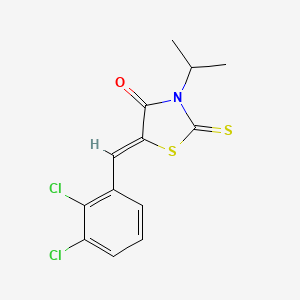
1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a derivative of 1-aryl-3-(2-chloroethyl) ureas (CEU), which have been studied for their potential as antineoplastic agents. These compounds are characterized by the presence of a urea linkage flanked by an aryl group and a 2-chloroethyl moiety. The specific compound includes a tert-butyl phenyl group and a tetrazolyl methyl group, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related 1-aryl-3-(2-chloroethyl) ureas involves the use of 4-phenylbutyric acid and alkylanilines as starting materials. The process typically includes the formation of a ureido linkage and the introduction of a 2-chloroethyl group. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized and their cytotoxicity evaluated on human adenocarcinoma cells in vitro .
Molecular Structure Analysis
The molecular structure of this compound is likely to influence its biological activity. The presence of the tert-butyl group may increase lipophilicity, potentially affecting the compound's ability to cross cell membranes. The tetrazolyl group could be involved in hydrogen bonding, which might influence the interaction with biological targets. The urea linkage is a common feature in many biologically active compounds and can be essential for the compound's mechanism of action.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound . However, the 1-aryl-3-(2-chloroethyl) ureas are known to undergo reactions typical of ureas and chloroethyl groups. These may include hydrolysis of the urea linkage or alkylation reactions due to the presence of the 2-chloroethyl group. The reactivity of these functional groups could be crucial for the antineoplastic activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not explicitly provided in the papers. However, the related 1-aryl-3-(2-chloroethyl) ureas have been shown to possess cytotoxic properties and exhibit a range of activities in vitro. For example, the tert-butyl derivative was found to be highly cytotoxic with an ID50 of 4 microM on LoVo cells and showed significant antineoplastic activity in vivo without being toxic at doses up to 220 mg/kg .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound that can undergo various synthetic transformations, highlighting its versatility in chemical synthesis. For instance, lithiation of N′-aryl-N,N-dimethylureas, including those with a 4-chlorophenyl group, demonstrates differential reactivity based on substituents, showcasing the nuanced behavior of similar urea derivatives in synthetic applications. This process facilitates the formation of various substituted derivatives, indicating the utility of such compounds in the synthesis of complex organic molecules (Smith et al., 1999).
Pharmaceutical Applications
Compounds structurally related to this compound have been explored for their potential as anticancer agents. The synthesis and in vitro assay of 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlight the significant bioactivity of these compounds against human adenocarcinoma cells, demonstrating their potential in cancer treatment (Gaudreault et al., 1988). Furthermore, symmetrical N,N'-diarylureas, including derivatives with chlorophenyl groups, have been identified as potent activators of eIF2α kinase, reducing cancer cell proliferation and highlighting a novel mechanism of action for potential anticancer therapies (Denoyelle et al., 2012).
Agricultural and Environmental Applications
Insecticidal activity has been observed in compounds similar to this compound. For example, derivatives like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea exhibit a novel mode of action by interfering with cuticle deposition in insects, suggesting their use as safe insecticides with minimal mammalian toxicity (Mulder & Gijswijt, 1973).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-19(2,3)13-4-8-15(9-5-13)22-18(27)21-12-17-23-24-25-26(17)16-10-6-14(20)7-11-16/h4-11H,12H2,1-3H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIBKDFTOZBVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)


![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)